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Compound of Interest

Compound Name: (R)-alpha-benzhydryl-proline-HCl

Cat. No.: B2700034 Get Quote

Introduction

(R)-alpha-benzhydryl-proline-HCl is a chiral, alpha-substituted derivative of the amino acid

proline. As a specialized amino acid, it holds potential for applications in peptide synthesis,

organocatalysis, and as a building block for novel pharmaceutical agents. The precise three-

dimensional structure is critical for its function and reactivity. This technical guide provides a

comprehensive overview of the methodologies used to elucidate the structure of (R)-alpha-
benzhydryl-proline-HCl.

It is important to note that while this compound is commercially available, detailed public

scientific literature on its comprehensive structure elucidation is scarce. Therefore, this guide

will focus on the established analytical techniques and provide expected data based on the

known spectroscopic characteristics of proline and its derivatives. This document serves as a

roadmap for researchers and scientists in drug development for the characterization of this and

similar novel compounds.

Proposed Chemical Structure and Physicochemical
Properties
Based on its chemical name and molecular formula (C18H20ClNO2), the proposed structure of

(R)-alpha-benzhydryl-proline-HCl is presented below. The molecule consists of a proline ring

with a benzhydryl (diphenylmethyl) group at the alpha-carbon. The hydrochloride salt form

indicates that the secondary amine of the pyrrolidine ring is protonated.
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Table 1: Physicochemical Properties of (R)-alpha-benzhydryl-proline-HCl

Property Value Reference

CAS Number 1049728-69-9 [1]

Molecular Formula C18H20ClNO2 [2]

Molecular Weight 317.81 g/mol [2]

Stereochemistry (R) at the alpha-carbon Inferred from name

Spectroscopic Characterization
The elucidation of the molecular structure heavily relies on a combination of spectroscopic

techniques, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and

Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of

an organic molecule. For (R)-alpha-benzhydryl-proline-HCl, both ¹H and ¹³C NMR would be

essential.

Experimental Protocol: NMR Spectroscopy

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable

deuterated solvent, such as Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆).

The choice of solvent can affect the chemical shifts of exchangeable protons (e.g., -COOH

and -NH₂⁺-).

Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a

high-field NMR spectrometer (e.g., 400 MHz or higher).

Data Analysis: Integrate the proton signals, determine their multiplicity (singlet, doublet,

triplet, multiplet), and measure coupling constants. Correlate proton and carbon signals

using 2D NMR data to assemble the molecular structure.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts in D₂O
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Atom
Predicted ¹H
Chemical Shift
(ppm)

Predicted ¹³C
Chemical Shift
(ppm)

Notes

Aromatic CH 7.2 - 7.5 (m, 10H) 125 - 140
Multiple signals for the

two phenyl rings.

Benzhydryl CH ~4.5 (s, 1H) ~60
Singlet, as it has no

adjacent protons.

Proline β-CH₂ 1.9 - 2.4 (m, 2H) ~30

Proline γ-CH₂ 1.8 - 2.1 (m, 2H) ~25

Proline δ-CH₂ 3.1 - 3.4 (m, 2H) ~48

Proline α-C - ~70
Quaternary carbon, no

attached proton.

Carboxyl C=O - ~175

NH₂⁺ ~9-11 (broad s, 2H) -

Appears as a broad

singlet, exchangeable

with D₂O.

COOH ~12-13 (broad s, 1H) -

Appears as a broad

singlet, exchangeable

with D₂O.

Note: These are estimated values based on analogous structures like L-proline hydrochloride

and benzyl-substituted prolines. Actual values may vary based on experimental conditions.[3]

[4]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the

absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
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Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total

Reflectance (ATR) accessory or by preparing a KBr pellet.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Data Analysis: Identify characteristic absorption bands corresponding to the functional

groups in the molecule.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

O-H stretch (Carboxylic acid) 3300 - 2500 Broad

N-H stretch (Ammonium) 3200 - 2800 Broad

C-H stretch (Aromatic) 3100 - 3000 Medium

C-H stretch (Aliphatic) 3000 - 2850 Medium

C=O stretch (Carboxylic acid) 1730 - 1700 Strong

C=C stretch (Aromatic) 1600 - 1450 Medium-Weak

N-H bend (Ammonium) 1600 - 1500 Medium

Note: These are typical ranges for the specified functional groups.[5][6]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in confirming its identity.

Experimental Protocol: Mass Spectrometry

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct

infusion or after separation by liquid chromatography (LC).
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Ionization: Use a suitable ionization technique, such as Electrospray Ionization (ESI), which

is a soft ionization method ideal for polar molecules like amino acids.

Data Acquisition: Acquire the mass spectrum in positive ion mode.

Data Analysis: Identify the molecular ion peak ([M+H]⁺) and analyze the fragmentation

pattern to confirm the structure.

Predicted Mass Spectrum Data:

Molecular Ion: In positive mode ESI-MS, the expected molecular ion would correspond to the

free base (C18H19NO2). The protonated molecule [M+H]⁺ would have an m/z of 282.15.

Key Fragments: Expect to see fragmentation corresponding to the loss of the carboxyl group

(-45 Da) and fragmentation of the benzhydryl group.

Synthesis and Stereochemistry
The synthesis of (R)-alpha-benzhydryl-proline-HCl would likely involve the stereoselective

alkylation of an (R)-proline derivative. A plausible synthetic workflow is outlined below.

Experimental Protocol: General Synthesis

Protection: The carboxylic acid and the secondary amine of (R)-proline are protected. For

example, the amine can be protected as a Boc group and the acid as a methyl or ethyl ester.

Enolate Formation: The protected proline derivative is treated with a strong base, such as

Lithium Diisopropylamide (LDA), at low temperature (-78 °C) to form a chiral lithium enolate.

Alkylation: The enolate is then reacted with benzhydryl bromide (bromodiphenylmethane).

The bulky protecting group on the nitrogen and the chiral center of the proline are expected

to direct the incoming benzhydryl group to achieve the desired stereochemistry.

Deprotection: The protecting groups are removed under acidic conditions, which would also

form the hydrochloride salt.

Purification: The final product is purified by recrystallization or chromatography.
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Workflow for the Synthesis of (R)-alpha-benzhydryl-proline-HCl

Starting Material

Protection

Key Reaction

Final Steps

(R)-Proline

N-Boc-(R)-Proline Methyl Ester

1. Boc₂O
2. SOCl₂, MeOH

Chiral Lithium Enolate

LDA, THF, -78°C

Protected (R)-alpha-benzhydryl-proline

Benzhydryl Bromide

(R)-alpha-benzhydryl-proline-HCl

HCl (aq)
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Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b2700034?utm_src=pdf-body
https://www.benchchem.com/product/b2700034?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2700034?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Proposed synthetic workflow for (R)-alpha-benzhydryl-proline-HCl.

X-ray Crystallography
For an unambiguous determination of the three-dimensional structure and absolute

stereochemistry, single-crystal X-ray crystallography is the gold standard.

Experimental Protocol: X-ray Crystallography

Crystal Growth: Grow single crystals of the compound suitable for X-ray diffraction. This is

often the most challenging step and may require screening various solvents and

crystallization conditions (e.g., slow evaporation, vapor diffusion).

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data.

Structure Solution and Refinement: Process the diffraction data to solve and refine the

crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration

of the chiral centers.

Conclusion
The structure elucidation of (R)-alpha-benzhydryl-proline-HCl requires a systematic

application of modern analytical techniques. While specific experimental data for this

compound is not widely published, the methodologies described in this guide provide a robust

framework for its characterization. Through a combination of NMR spectroscopy, IR

spectroscopy, mass spectrometry, and ultimately X-ray crystallography, the precise chemical

structure and stereochemistry can be unequivocally determined, paving the way for its

application in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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